

Application of methyl hexanoate in food science and flavor research.

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Compound of Interest

Compound Name: Methyl hexanoate

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Application of Methyl Hexanoate in Food Science and Flavor Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hexanoate is a fatty acid methyl ester recognized for its potent fruity and sweet aroma, reminiscent of pineapple and apple.[1][2] As a naturally occurring volatile compound in a variety of fruits, beverages, and dairy products, it is a significant contributor to the characteristic flavor profiles of these foods.[1][3] This document provides detailed application notes and experimental protocols for the analysis and sensory evaluation of **methyl hexanoate** in food science and flavor research.

Physicochemical Properties and Sensory Profile

Methyl hexanoate is a colorless liquid with the chemical formula $C_7H_{14}O_2$. [4] It is characterized by a sweet, fruity, and ethereal aroma, often described as pineapple-like. [2][5]

Table 1: Physicochemical Properties of **Methyl Hexanoate**

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C ₇ H ₁₄ O ₂ | [4] |
| Molecular Weight | 130.18 g/mol | [4] |
| Boiling Point | 151 °C | [5] |
| Melting Point | -71 °C | [5] |
| Density | 0.885 g/mL at 25 °C | [5] |
| Solubility | Insoluble in water; soluble in alcohol and ether. | [1] |
| FEMA Number | 2708 | [6] |
| CAS Number | 106-70-7 | [6] |

Table 2: Sensory Profile and Odor Threshold of **Methyl Hexanoate**

| Descriptor | Description | Odor Threshold in Water (ppb) | Reference(s) |
|------------|--|-------------------------------|--------------|
| Aroma | Fruity, sweet, ethereal, pineapple, apple, apricot, strawberry, banana | 10 - 87 | [7] |
| Flavor | Fruity, fatty, banana, pineapple, apple, apricot, creamy | Not widely reported | [1] |

Natural Occurrence and Quantitative Data

Methyl hexanoate is a natural constituent of many fruits, including apples, pineapples, and strawberries, as well as fermented products like cheese and wine.[1][3][8] Its concentration can vary significantly depending on the cultivar, ripeness, and processing conditions.

Table 3: Concentration of **Methyl Hexanoate** in Various Food Products

| Food Product | Cultivar/Type | Concentration Range (µg/kg) | Reference(s) |
|--------------|------------------------------------|---------------------------------------|--------------|
| Apple Peel | Various | Not detected - 1340.7 | [9] |
| Pineapple | Tainong No. 4 | 67.75 | [10][11] |
| Pineapple | Moris, MD2, N36, Josapine, Sarawak | Flavor Dilution (FD) factor of 16-128 | [12][13] |
| Tamarillo | Red Variety | 36.9% of total volatile compounds | [7] |

Experimental Protocols

Quantitative Analysis by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol provides a general method for the quantification of **methyl hexanoate** in liquid and solid food matrices.

Objective: To determine the concentration of **methyl hexanoate** in a food sample.

Materials:

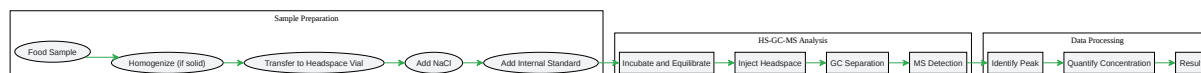
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Headspace autosampler
- GC column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax)
- Helium (carrier gas)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- Syringes
- Sodium chloride (NaCl)

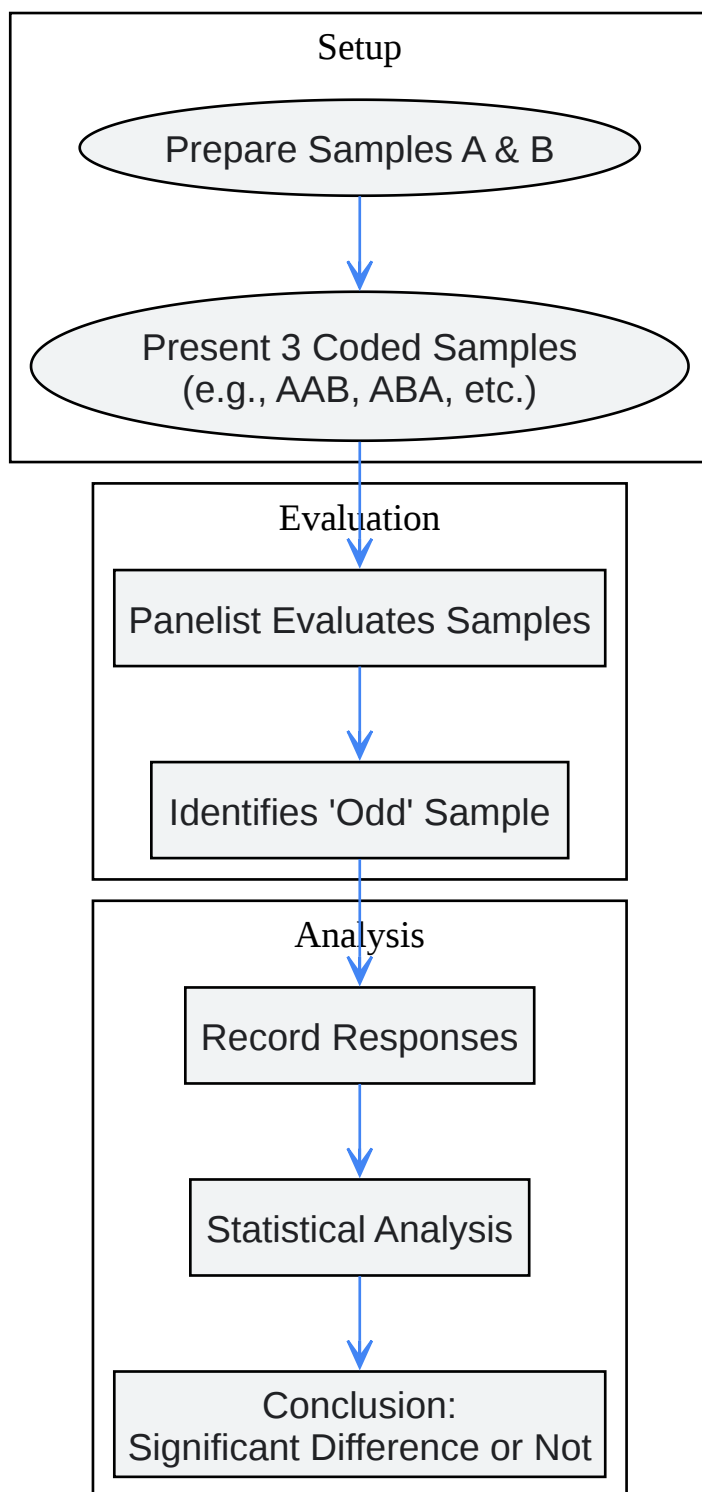
- **Methyl hexanoate** standard
- Internal standard (e.g., methyl heptanoate)
- Sample matrix (e.g., fruit juice, cheese homogenate)

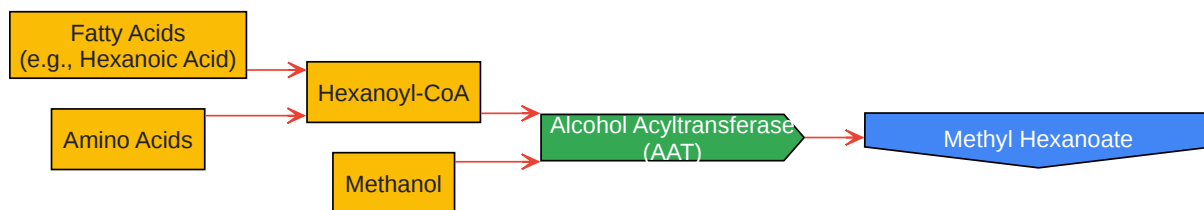
Procedure:

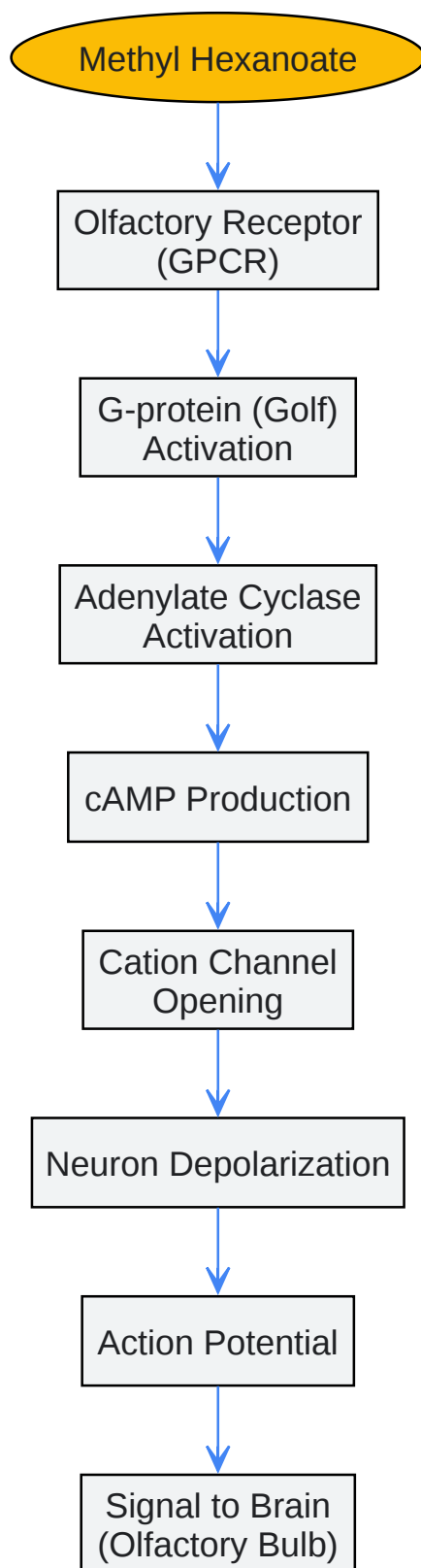
- Sample Preparation:
 - Liquid Samples (e.g., Fruit Juice): Pipette 5 mL of the juice into a 20 mL headspace vial. Add 1 g of NaCl to increase the volatility of the analyte.
 - Solid Samples (e.g., Cheese): Homogenize 2 g of the cheese sample with 5 mL of deionized water. Transfer the homogenate to a 20 mL headspace vial and add 1 g of NaCl.
- Standard and Internal Standard Spiking: Add a known concentration of the internal standard to all samples, calibration standards, and blanks. For calibration, prepare a series of matrix-matched standards by spiking the blank matrix with known concentrations of **methyl hexanoate**.
- Headspace Incubation and Injection:
 - Place the vials in the headspace autosampler.
 - Equilibrate the vials at a specific temperature and time (e.g., 60°C for 30 minutes) to allow volatile compounds to partition into the headspace.
 - Inject a specific volume of the headspace (e.g., 1 mL) into the GC-MS.
- GC-MS Analysis:
 - GC Parameters (example):
 - Injector Temperature: 250°C
 - Oven Program: Start at 40°C for 2 minutes, ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min and hold for 5 minutes.

- Carrier Gas Flow: 1.0 mL/min (constant flow).
- MS Parameters (example):
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Mode: Full scan (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) for higher sensitivity. Characteristic ions for **methyl hexanoate** are m/z 74, 87, and 130.[\[14\]](#)
- Data Analysis:
 - Identify **methyl hexanoate** based on its retention time and mass spectrum compared to the standard.
 - Quantify the concentration of **methyl hexanoate** by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the standards.









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